

"4-Chloro-6-methyl-2-(methylthio)pyrimidine" solubility and physical constants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B057538

[Get Quote](#)

Technical Guide: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Chloro-6-methyl-2-(methylthio)pyrimidine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document compiles available data on its physical constants and outlines standard experimental protocols for their determination.

Core Physical and Chemical Properties

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative recognized for its utility as a versatile building block in organic synthesis. Its reactivity is largely dictated by the chloro and methylthio functional groups attached to the pyrimidine ring.

Physical Constants

The following table summarizes the reported physical constants for **4-Chloro-6-methyl-2-(methylthio)pyrimidine**. It is important to note that values may vary slightly between different sources due to variations in measurement conditions and sample purity.

Property	Value	Source
Molecular Formula	C ₆ H ₇ CIN ₂ S	[1]
Molecular Weight	174.65 g/mol	[1]
Appearance	White to almost white powder or lump	[1]
Melting Point	38 - 42 °C	[1]
Boiling Point	147 °C at 32 mmHg	[1]

Solubility Profile

Specific quantitative solubility data for **4-Chloro-6-methyl-2-(methylthio)pyrimidine** in a range of solvents is not readily available in the public domain. However, based on the general solubility characteristics of pyrimidine derivatives, it is expected to be soluble in many organic solvents.[\[2\]](#) The polarity of the molecule suggests probable solubility in alcohols, ethers, and aromatic hydrocarbons.[\[2\]](#) Experimental determination is necessary to establish a definitive solubility profile.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of organic compounds like **4-Chloro-6-methyl-2-(methylthio)pyrimidine**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[\[3\]](#)

Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Sample of **4-Chloro-6-methyl-2-(methylthio)pyrimidine**
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[4]
- Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2).[4]
- Reporting: The melting point is reported as the range T1-T2.[4]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not practical on a small scale, the Thiele tube method provides an efficient means of determining the boiling point.[5]

Materials:

- Thiele tube[5]
- Heat source (e.g., Bunsen burner)
- Mineral oil or other suitable heating fluid

- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Sample of **4-Chloro-6-methyl-2-(methylthio)pyrimidine**

Procedure:

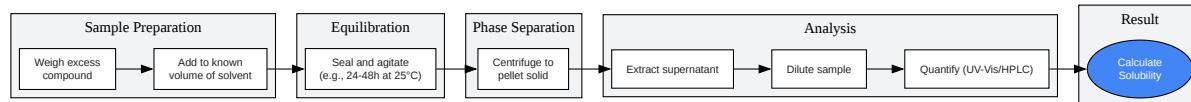
- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.
- Apparatus Setup: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube positioned for heating.[5]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat is then removed.[5]
- Determination: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]

Thermodynamic Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of a compound in a given solvent system.[6]

Materials:

- Vials with screw caps
- Analytical balance


- Orbital shaker or magnetic stirrer
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Solvent of interest (e.g., water, ethanol, DMSO)
- Sample of **4-Chloro-6-methyl-2-(methylthio)pyrimidine**

Procedure:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The key is to ensure that undissolved solid remains at the end of the experiment to confirm saturation.[\[6\]](#)
- Equilibration: The vials are sealed and placed in a temperature-controlled shaker or stirrer. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.[\[6\]](#)
- Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectrophotometry against a standard curve or HPLC.[\[6\]](#)
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of thermodynamic solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["4-Chloro-6-methyl-2-(methylthio)pyrimidine" solubility and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057538#4-chloro-6-methyl-2-methylthio-pyrimidine-solubility-and-physical-constants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com